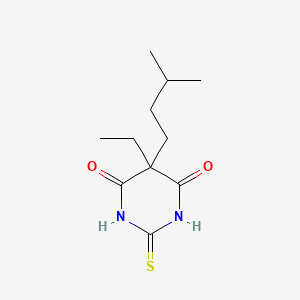
Thioamobarbital
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thioamobarbital is a barbiturate derivative with the chemical formula C11H18N2O2S and a molecular weight of 242.338 g/mol . It is a thiobarbiturate, meaning it contains a sulfur atom in place of an oxygen atom in the barbiturate structure. This compound is known for its sedative and hypnotic properties, similar to other barbiturates, and is used in various medical and research applications.
准备方法
Synthetic Routes and Reaction Conditions: Thioamobarbital can be synthesized through the reaction of 5-ethyl-5-(3-methylbutyl)barbituric acid with phosphorus pentasulfide (P2S5) . The reaction involves the substitution of the oxygen atom in the barbituric acid with a sulfur atom, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
化学反应分析
Types of Reactions: Thioamobarbital undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its corresponding barbituric acid derivative.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Barbituric acid derivatives.
Substitution: Various substituted thiobarbiturates.
科学研究应用
Thioamobarbital has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thiobarbiturate chemistry.
Biology: Employed in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use as a sedative and anesthetic agent.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用机制
Thioamobarbital exerts its effects by binding to the GABAA receptor at distinct sites from GABA itself. This binding potentiates the effect of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative and hypnotic effects observed with this compound. Additionally, this compound can block the AMPA receptor , a subtype of glutamate receptor, further contributing to its central nervous system depressant effects .
相似化合物的比较
- Amobarbital: Used for sedation and treatment of seizures.
- Phenobarbital: A long-acting barbiturate used as an anticonvulsant.
- Secobarbital: A short-acting barbiturate used for sedation and as a preoperative medication .
Thioamobarbital’s unique sulfur-containing structure makes it a valuable compound for various research and medical applications, offering distinct advantages over its oxygen-containing counterparts.
属性
CAS 编号 |
4388-79-8 |
|---|---|
分子式 |
C11H18N2O2S |
分子量 |
242.34 g/mol |
IUPAC 名称 |
5-ethyl-5-(3-methylbutyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H18N2O2S/c1-4-11(6-5-7(2)3)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16) |
InChI 键 |
NGXZRVUMBBHGBE-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=O)NC(=S)NC1=O)CCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















